Cas no 57916-08-2 (6-bromo-3-chloro-1h-indole)

6-bromo-3-chloro-1h-indole 化学的及び物理的性質

名前と識別子

-

- 6-bromo-3-chloro-1H-indole

- 6-Brom-3-chlorindol

- 6-bromo-3-chloro-indole

- 3-CHLORO-6-BROMO INDOLE

- QC-8049

- 6-Brom-3-chlor-indol

- 6-bromo-3-chloroindole

- AS-58007

- 57916-08-2

- 3-CHLORO-6-BROMOINDOLE

- CS-0029649

- HNAPHNHPMKKVKB-UHFFFAOYSA-N

- SCHEMBL14158708

- DTXSID10483320

- AKOS017553234

- W17736

- MFCD09834125

- CHEMBL5271209

- DB-304590

- DTXCID10434130

- 6-bromo-3-chloro-1h-indole

-

- MDL: MFCD09834125

- インチ: InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H

- InChIKey: HNAPHNHPMKKVKB-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1Br)NC=C2Cl

計算された属性

- せいみつぶんしりょう: 228.92939g/mol

- どういたいしつりょう: 228.92939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 15.8Ų

6-bromo-3-chloro-1h-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B293695-50mg |

6-Bromo-3-chloro-1H-indole |

57916-08-2 | 50mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B293695-10mg |

6-Bromo-3-chloro-1H-indole |

57916-08-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100694-1g |

6-Bromo-3-chloro-1H-indole |

57916-08-2 | 95% | 1g |

¥4894.00 | 2024-05-08 | |

| A2B Chem LLC | AG78001-100mg |

3-CHLORO-6-BROMO INDOLE |

57916-08-2 | 95% | 100mg |

$205.00 | 2024-04-19 | |

| abcr | AB513244-100mg |

6-Bromo-3-chloro-1H-indole; . |

57916-08-2 | 100mg |

€338.70 | 2024-08-02 | ||

| 1PlusChem | 1P00EJRL-250mg |

3-Chloro-6-Bromo Indole |

57916-08-2 | 95% | 250mg |

$91.00 | 2025-02-27 | |

| 1PlusChem | 1P00EJRL-5g |

3-Chloro-6-Bromo Indole |

57916-08-2 | 95% | 5g |

$1128.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y0994180-5g |

6-bromo-3-chloro-1H-indole |

57916-08-2 | 95% | 5g |

$1200 | 2025-02-19 | |

| TRC | B293695-100mg |

6-Bromo-3-chloro-1H-indole |

57916-08-2 | 100mg |

$ 250.00 | 2022-06-07 | ||

| Parkway Scientific | DL-136-3g |

3-Chloro-6-bromo indole |

57916-08-2 | > 95% | 3g |

$850 | 2024-05-21 |

6-bromo-3-chloro-1h-indole 関連文献

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

6-bromo-3-chloro-1h-indoleに関する追加情報

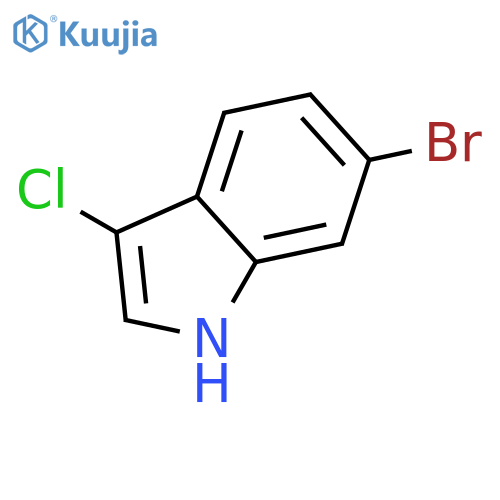

Introduction to 6-bromo-3-chloro-1H-indole (CAS No. 57916-08-2)

6-bromo-3-chloro-1H-indole, identified by its Chemical Abstracts Service (CAS) number 57916-08-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and applications in drug development. The presence of both bromine and chlorine substituents on the indole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The structural features of 6-bromo-3-chloro-1H-indole contribute to its unique chemical properties. The bromine atom at the 6-position and the chlorine atom at the 3-position introduce electrophilic centers, which are susceptible to nucleophilic substitution reactions. This characteristic makes the compound a versatile building block for constructing more complex molecular architectures. In recent years, such halogenated indoles have been extensively studied due to their potential as scaffolds for developing novel therapeutic agents.

One of the most compelling aspects of 6-bromo-3-chloro-1H-indole is its utility in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop a variety of derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that modifications at the bromine and chlorine positions can significantly influence the binding affinity and selectivity of indole-based compounds toward biological targets. This flexibility has enabled the design of molecules with potential applications in oncology, immunology, and neurology.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 6-bromo-3-chloro-1H-indole as a pharmacophore. These tools have been used to predict how structural variations can modulate biological activity, providing insights into rational drug design. By integrating experimental data with computational predictions, scientists are able to optimize lead compounds more efficiently, reducing the time and cost associated with traditional drug discovery processes.

In the realm of medicinal chemistry, 6-bromo-3-chloro-1H-indole has been explored as a precursor for various bioactive scaffolds. For example, researchers have synthesized indole derivatives that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in disease pathways, making them attractive targets for therapeutic intervention. The halogenated indoles derived from 6-bromo-3-chloro-1H-indole have shown promise in preclinical studies, demonstrating efficacy in models of inflammation and cancer.

The synthesis of 6-bromo-3-chloro-1H-indole itself is an intriguing aspect of organic chemistry. Traditional methods involve halogenation reactions on indole precursors, often employing reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). However, recent innovations have focused on greener and more sustainable synthetic routes. For instance, catalytic halogenation techniques using transition metals have been explored to improve yields and reduce waste. These advancements align with the growing emphasis on environmentally conscious chemical synthesis.

The biological activity of 6-bromo-3-chloro-1H-indole derivatives has been thoroughly investigated in various disease models. One notable area of research is its potential as an antimicrobial agent. Studies have shown that certain halogenated indoles exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. This finding is particularly relevant in light of increasing antimicrobial resistance, where novel therapeutic strategies are urgently needed.

Another promising application lies in neurodegenerative diseases. Indole derivatives have been implicated in modulating neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The structural diversity offered by 6-bromo-3-chloro-1H-indole allows for the creation of molecules that can interact with specific neural receptors or enzymes involved in these pathologies. Preliminary studies suggest that certain derivatives may enhance cognitive function or mitigate neuroinflammation.

The role of 6-bromo-3-chloro-1H-indole in material science is also emerging as an important area of study. Beyond pharmaceutical applications, halogenated indoles can serve as precursors for organic semiconductors and optoelectronic materials. Their ability to form stable crystal structures and exhibit desirable electronic properties makes them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. This interdisciplinary approach highlights the broad utility of this compound across multiple scientific domains.

In conclusion, 6-bromo-3-chloro-1H-indole (CAS No. 57916-08-2) represents a fascinating molecule with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features enable diverse synthetic modifications, leading to a wide array of bioactive derivatives. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific exploration.

57916-08-2 (6-bromo-3-chloro-1h-indole) 関連製品

- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)

- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)

- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)

- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)

- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)